1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyridine, pyrrolo, and pyrimidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of dimethylformamide dimethyl acetal (DMF-DMA) in the presence of methoxide anion can promote the cyclization of pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of nitrogen-containing rings.
Uniqueness
1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of multiple ring systems, which provides a distinct three-dimensional structure. This uniqueness allows it to interact with a broader range of biological targets compared to simpler compounds.
Biological Activity
1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on recent research findings.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated that derivatives of this compound exhibited significant anti-COVID-19 activity, inhibiting viral growth by over 90% at specific concentrations while showing minimal cytotoxicity to Vero cells . The mechanism of action appears to involve interaction with the main protease (Mpro) of the virus, as supported by molecular docking studies that revealed favorable non-covalent interactions within the enzyme's binding pocket.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines showed that the compound inhibited cell proliferation and triggered apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
In addition to its antiviral and anticancer activities, this compound has demonstrated inhibitory effects on several enzymes relevant in disease pathology. Notably, it has shown potential as a dihydrofolate reductase (DHFR) inhibitor, which is critical in cancer therapy due to its role in nucleotide synthesis .
Case Study 1: Antiviral Activity Against COVID-19
In a study published in September 2022, researchers synthesized a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and assessed their antiviral efficacy against SARS-CoV-2. The results indicated that certain derivatives exhibited potent antiviral activity with IC50 values in the low micromolar range. The most effective compounds were found to significantly reduce viral load without affecting cell viability .
Case Study 2: Anticancer Effects
A separate investigation focused on the anticancer properties of this compound revealed its effectiveness against various cancer types. In vitro studies demonstrated that treatment with the compound led to a marked decrease in cell viability in prostate and lung cancer cell lines, attributed to its ability to induce apoptosis and inhibit tumor growth factors .
Properties
IUPAC Name |
6-benzyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c30-23(26-15-18-9-6-11-25-14-18)20-13-19-22(29(20)16-17-7-2-1-3-8-17)27-21-10-4-5-12-28(21)24(19)31/h1-14H,15-16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQEJWVGSDIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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